molecular formula C26H27BrN2O6S B2993436 N-(2-benzoyl-4-bromophenyl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide CAS No. 330677-02-6

N-(2-benzoyl-4-bromophenyl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide

Cat. No.: B2993436
CAS No.: 330677-02-6
M. Wt: 575.47
InChI Key: LGJYMNZLBKKHEW-UHFFFAOYSA-N
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Description

N-(2-Benzoyl-4-bromophenyl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide is a sulfamoyl benzamide derivative characterized by a 4-bromophenyl moiety substituted with a benzoyl group at the ortho position. The benzamide core is further modified with a bis(2-methoxyethyl)sulfamoyl group at the para position. The bis(2-methoxyethyl)sulfamoyl group enhances solubility due to its polar yet flexible alkyl ether chains, distinguishing it from analogs with rigid or aromatic substituents .

Properties

IUPAC Name

N-(2-benzoyl-4-bromophenyl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27BrN2O6S/c1-34-16-14-29(15-17-35-2)36(32,33)22-11-8-20(9-12-22)26(31)28-24-13-10-21(27)18-23(24)25(30)19-6-4-3-5-7-19/h3-13,18H,14-17H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGJYMNZLBKKHEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27BrN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-benzoyl-4-bromophenyl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide is a synthetic compound with significant potential in biomedical research. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C26H27BrN2O6S
  • Molecular Weight : 575.47 g/mol
  • CAS Number : 330677-02-6
  • Purity : Typically 95% .

The compound exhibits various biological activities through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The sulfamoyl group may interact with specific enzymes, inhibiting their activity and thus affecting metabolic pathways.
  • Anti-inflammatory Properties : Preliminary studies suggest that this compound can reduce inflammation by modulating cytokine production and inhibiting inflammatory cell migration .
  • Antiproliferative Effects : Research indicates that this compound can inhibit the proliferation of certain cancer cell lines, suggesting potential as an anticancer agent.

Biological Activity Data

A summary of biological activity data is presented in the following table:

Activity Type Effect Observed Reference
AnticancerInhibition of cancer cell proliferation
Anti-inflammatoryReduction in cytokine levels
Enzyme inhibitionSpecific enzyme targets identified

Case Study 1: Anticancer Activity

In a study involving various cancer cell lines, this compound was tested for its antiproliferative effects. Results demonstrated a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as a chemotherapeutic agent.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the compound's anti-inflammatory properties in a mouse model of acute lung injury. Treatment with the compound resulted in decreased levels of pro-inflammatory cytokines (TNF-alpha and IL-6) and reduced neutrophil infiltration into lung tissue, highlighting its therapeutic potential for inflammatory diseases .

Research Findings

Recent research has delved into the pharmacokinetics and bioavailability of this compound. Studies have indicated that it has favorable absorption characteristics and a half-life suitable for therapeutic applications. Further investigations are needed to fully understand its metabolic pathways and long-term effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Sulfamoyl Benzamide Cores

Key Compounds and Substituent Variations:

Compound Name/ID Substituents on Benzamide Core Sulfamoyl Group Modifications Key Properties/Activities Source
N-(2-Benzoyl-4-bromophenyl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide (Target) 2-Benzoyl, 4-bromo Bis(2-methoxyethyl) High solubility, uncharacterized bioactivity
(S)-4-Fluoro-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)benzamide (5f) 4-Fluoro 2-Oxotetrahydrofuran-3-yl Melting point: 236–237°C; [α]D = +10.6°
LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-oxadiazol-2-yl]benzamide) Oxadiazole-linked 4-methoxyphenyl Benzyl(methyl) Antifungal activity (C. albicans)
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) 4-Methoxy-2-nitro None (simple benzamide) Structural analog with nitro group
N-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide 7-Chloro-4-methylbenzothiazole Bis(2-methoxyethyl) Similar sulfamoyl group; heterocyclic core

Substituent Effects on Physicochemical Properties

  • Sulfamoyl Group Flexibility : The bis(2-methoxyethyl)sulfamoyl group in the target compound provides superior solubility compared to rigid substituents like the 2-oxotetrahydrofuran-3-yl group in compounds (e.g., 5f–5i). This is attributed to the methoxyethyl chains’ ability to form hydrogen bonds while maintaining conformational flexibility .
  • However, nitro groups (as in 4MNB) may increase reactivity and reduce stability .

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